molecular formula C21H27N3O3 B1438576 tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048913-22-9

tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

Cat. No.: B1438576
CAS No.: 1048913-22-9
M. Wt: 369.5 g/mol
InChI Key: WGOIIKYQZJAMDI-UHFFFAOYSA-N
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Description

Tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate (CAS Number: 1048913-22-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 369.5 g/mol
  • Purity : Typically ≥95%

The biological activities of this compound are primarily attributed to its unique structural features, which allow it to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Properties : Many spirocyclic compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Antimicrobial Activity : The presence of pyrroloquinoxaline moieties is linked to significant antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Biological Activity Overview

Activity Type Description References
AnticancerInduces apoptosis in various cancer cell lines; shows promise in tumor suppression. ,
AntimicrobialExhibits activity against a range of bacterial and fungal pathogens. ,
AntiprotozoalPotential efficacy against protozoan infections based on structural similarities with known agents.
Enzyme InhibitionMay inhibit specific enzymes involved in cancer progression and microbial metabolism. ,

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of various quinoxaline derivatives, including this compound, on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with flow cytometry revealing increased apoptosis rates compared to control groups .
  • Antimicrobial Efficacy
    • In vitro assays demonstrated that the compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition Studies
    • Research into the enzyme inhibition potential revealed that this compound could effectively inhibit certain kinases associated with cancer cell proliferation, suggesting a dual role as both an anticancer and antimicrobial agent .

Properties

IUPAC Name

tert-butyl 7-methoxyspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-20(2,3)27-19(25)23-12-9-21(10-13-23)18-6-5-11-24(18)17-8-7-15(26-4)14-16(17)22-21/h5-8,11,14,22H,9-10,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIIKYQZJAMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=C(N2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate
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tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

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